molecular formula C13H9N3O2S B2525297 2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile CAS No. 146070-32-8

2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile

Cat. No. B2525297
CAS RN: 146070-32-8
M. Wt: 271.29
InChI Key: SGPNXSCJLITVEU-UHFFFAOYSA-N
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Description

The compound "2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of amino, nitro, and nitrile groups, which are common in various aromatic compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of a hexahydroquinoline derivative, which was characterized by various spectroscopic methods . Another method for synthesizing 2-aminobenzonitriles is through nitrosation and iron(III)-catalyzed C-C bond cleavage of arylindoles . These methods highlight the versatility and complexity of synthesizing such compounds, which could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray single crystal determination, which provides detailed information about the crystallographic space group and unit cell parameters . For instance, a related compound crystallizes in the monoclinic space group P21/c , while another adopts a triclinic space group P-1 . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups like amino, nitro, and nitrile. For example, the nitro group in 2,4,6-trinitrobenzonitrile can undergo regioselective substitution under the action of thiols, leading to the synthesis of sulfur-containing heterocycles . This suggests that "this compound" could also participate in similar chemical reactions due to the presence of the nitro and thio groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be explored through density functional theory (DFT) calculations, which provide insights into molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties . The solvent polarity has been observed to affect the hyperpolarizability values of such molecules . Additionally, the presence of various substituents can influence the overall molecular properties, as seen in the case of substituted thiophene derivatives .

Scientific Research Applications

Preparation and Spectral Analysis

One study focused on the preparation of analogs to "2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile" and their reactions with amines, amino acids, and NH-heteroaromatic compounds. The study also examined the proton magnetic resonance spectra of the resulting compounds, providing evidence of the structural and electronic properties influenced by the substitution patterns on the benzene ring (Wilshire, 1967).

Antimalarial and Antibacterial Applications

Research has shown that derivatives of "this compound" exhibit antimalarial and antibacterial activities. The reaction of similar compounds with mercaptoheterocycles yielded a series of derivatives that suppressed malaria in mice models, highlighting the compound's potential in developing new treatments (Elslager et al., 1980).

Conformational Polymorphism and Molecular Structure

Another area of research involves the analysis of the compound's polymorphism and molecular structure. Studies have investigated the thermodynamics, stability relationships, and conformational polymorphs of similar compounds, revealing insights into their crystalline forms and implications for pharmaceutical development (Yu et al., 2000).

Novel Synthesis Methods

Researchers have also developed novel synthesis methods for producing 2-aminobenzonitriles, including "this compound," through innovative reactions that enhance efficiency and yield. Such methods underscore the versatility and utility of the compound in organic synthesis (Chen et al., 2018).

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c14-8-9-7-10(16(17)18)5-6-12(9)19-13-4-2-1-3-11(13)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPNXSCJLITVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminothiophenol (6.26 g, 50 mmol) was added to a mixture of sodium hydride (2.0 g of 60% oil dispersion, 50 mmol) in DMF (100 ml) at 0° under nitrogen. After stirring for 30 minutes at 0°, 2-fluoro-5-nitrobenzonitrile (8.3 g, 50 mmol) in DMF (20 ml) was added and the mixture kept at room temperature overnight. The reaction mixture was evaporated and azeotroped with toluene, then the residue was partitioned between chloroform and water and the layers separated. Drying (sodium sulphate) and evaporation of the organic layer gave a residue which was separated from chloroform as bright yellow crystals (10.1 g, Rf 0.52 in 1:1 ethyl acetate/hexane).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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